molecular formula C8H6FIO B8720394 2-Fluoro-3-iodo-4-methylbenzaldehyde CAS No. 909185-87-1

2-Fluoro-3-iodo-4-methylbenzaldehyde

Cat. No.: B8720394
CAS No.: 909185-87-1
M. Wt: 264.03 g/mol
InChI Key: QOGXPXMPCUYQLV-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-4-methylbenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₆FIO and a molecular weight of 264.03 g/mol. The compound features a benzaldehyde backbone substituted with fluorine at position 2, iodine at position 3, and a methyl group at position 4. The aldehyde functional group resides at position 1 of the benzene ring. This structural arrangement confers unique electronic and steric properties:

  • Fluorine (electron-withdrawing) directs electrophilic substitution reactions to specific positions.
  • Iodine (heavy atom, polarizable) enhances susceptibility to nucleophilic aromatic substitution or cross-coupling reactions.
  • Methyl group (electron-donating) influences ring electron density and stability.

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, where its iodine substituent facilitates further functionalization via metal-catalyzed reactions (e.g., Suzuki coupling) .

Properties

CAS No.

909185-87-1

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-3-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3

InChI Key

QOGXPXMPCUYQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-3-iodo-4-methylbenzaldehyde with structurally related benzaldehyde derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 3-I, 4-CH₃, Aldehyde (1) C₈H₆FIO 264.03 Iodo group enables cross-coupling; used in API synthesis .
4-Fluoro-3-methylbenzaldehyde 4-F, 3-CH₃, Aldehyde (1) C₈H₇FO 138.14 Simpler structure; lacks iodine for heavy-atom effects. Used in organic synthesis .
4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Cl, 2-F, 3-OCH₃, Aldehyde (1) C₈H₆ClFO₂ 188.58 Methoxy group enhances electron density; chlorine allows nucleophilic substitution .
2-Fluoro-4-iodo-3-methylbenzoic acid 2-F, 4-I, 3-CH₃, COOH (1) C₈H₆FIO₂ 280.03 Carboxylic acid increases acidity; utilized in active pharmaceutical ingredients (APIs) .
3-Fluoro-4-hydroxybenzaldehyde 3-F, 4-OH, Aldehyde (1) C₇H₅FO₂ 140.11 Hydroxyl group enables hydrogen bonding; potential in dye and polymer chemistry .

Key Comparative Insights:

Substituent Effects on Reactivity :

  • The iodine in This compound offers superior leaving-group ability compared to chlorine or methoxy groups, making it more reactive in cross-coupling reactions .
  • Fluorine’s strong electron-withdrawing nature deactivates the ring, directing incoming electrophiles to specific positions, whereas methyl groups provide steric hindrance .

Molecular Weight and Applications :

  • The high molecular weight of iodinated derivatives (e.g., 264.03 g/mol) is advantageous in radioimaging or as a heavy-atom catalyst in crystallography .
  • Lower molecular weight analogs like 4-Fluoro-3-methylbenzaldehyde (138.14 g/mol) are more suited for small-molecule drug synthesis .

Functional Group Influence :

  • Carboxylic acid derivatives (e.g., 2-Fluoro-4-iodo-3-methylbenzoic acid ) exhibit higher acidity (pKa ~2-3) compared to aldehydes, broadening their utility in salt formation or coordination chemistry .
  • Hydroxybenzaldehydes (e.g., 3-Fluoro-4-hydroxybenzaldehyde ) engage in hydrogen bonding, enhancing solubility and crystallinity .

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